acetic acid;(3S)-oct-1-en-3-ol
CAS No.: 62247-46-5
Cat. No.: VC19479817
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62247-46-5 |
|---|---|
| Molecular Formula | C10H20O3 |
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | acetic acid;(3S)-oct-1-en-3-ol |
| Standard InChI | InChI=1S/C8H16O.C2H4O2/c1-3-5-6-7-8(9)4-2;1-2(3)4/h4,8-9H,2-3,5-7H2,1H3;1H3,(H,3,4)/t8-;/m1./s1 |
| Standard InChI Key | AQFJTEXFXXYPBS-DDWIOCJRSA-N |
| Isomeric SMILES | CCCCC[C@@H](C=C)O.CC(=O)O |
| Canonical SMILES | CCCCCC(C=C)O.CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
Acetic acid;(3S)-oct-1-en-3-ol is a bifunctional compound combining acetic acid and the chiral alcohol (3S)-oct-1-en-3-ol. The latter component features an eight-carbon chain with a double bond at the first position and a hydroxyl group at the third carbon, which adopts the S-configuration . This stereochemical arrangement critically influences its interactions with biological receptors, as demonstrated in studies on insect olfaction . The acetic acid moiety may exist as a counterion or participate in esterification reactions, though its exact role in the compound’s stability and reactivity remains underexplored.
Stereochemical Considerations
The (3S)-enantiomer exhibits distinct physicochemical properties compared to its (3R)-counterpart. Nuclear magnetic resonance (NMR) analyses reveal characteristic shifts for the S-configuration, including a hydroxyl proton signal at δ 2.06 ppm and olefinic protons resonating between δ 5.08–5.88 ppm . Gas chromatography with chiral stationary phases resolves the enantiomers with baseline separation (retention times: 16.58 min for R, 17.41 min for S) , enabling precise quantification of enantiomeric excess in synthetic preparations.
Synthesis and Characterization
Enzyme-Catalyzed Kinetic Resolution
A scalable synthesis route employs immobilized Candida antarctica lipase B (Novozym 435) to resolve racemic 1-octen-3-ol. In a typical procedure :
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Substrate: 30 g racemic 1-octen-3-ol (233.97 mmol)
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Reagent: Vinyl acetate (325.45 mmol)
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Conditions: Room temperature, 60-hour reaction time
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Yield: 11 g (R)-1-octen-3-ol (99.9% ee), 10 g (S)-1-octen-3-ol (98.9% ee)
This method capitalizes on the enzyme’s enantioselective acetylation of the R-enantiomer, leaving the S-form unreacted. Subsequent deacetylation of the (S)-1-octen-3-yl acetate intermediate yields the pure S-enantiomer .
Spectroscopic Analysis
Advanced characterization techniques confirm structural integrity:
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1H NMR: Olefinic protons (δ 5.08–5.88 ppm), hydroxyl proton (δ 2.06 ppm), methylene groups (δ 1.36–1.99 ppm)
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13C NMR: Olefinic carbons (δ 141.4–144.5 ppm), hydroxyl-bearing carbon (δ 73.3 ppm)
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Optical Rotation: [α]D20 +13.6° (S-enantiomer), -15.5° (R-enantiomer) in methanol
Biological Activities
Insect Attraction and Vector Control
Field trials in Baringo County, Kenya, demonstrated enantiomer-specific attraction of Phlebotomus martini sandflies, vectors of visceral leishmaniasis :
| Enantiomer | Relative Attraction (vs. Control) |
|---|---|
| (R)-form | 1.7-fold increase |
| (S)-form | No significant effect |
Notably, the (S)-enantiomer showed negligible attraction across multiple sandfly species, suggesting its potential as a species-specific repellent when combined with acetic acid .
Antimicrobial Properties
In marine ecosystems, oct-1-en-3-ol derivatives exhibit broad-spectrum antimicrobial activity. A study on algal-associated bacteria reported minimum inhibitory concentrations (MICs) of 25–50 µg/mL against Vibrio spp., with synergistic effects observed when combined with acetic acid .
Ecological and Industrial Applications
Pheromone Signaling in Marine Algae
Oct-1-en-3-ol serves as a critical semiochemical in algal reproductive cycles :
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Concentration in Ulva lactuca: 0.8–1.2 µg/g fresh weight
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Function: Induces zoospore release at thresholds >0.5 µM
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Stability: Halflife of 12–18 hours in seawater (pH 8.1–8.3)
Flavor and Fragrance Industry
The compound’s mushroom-like odor (detection threshold: 0.1 ppb) makes it valuable in food additives and perfumes. Commercial formulations typically use racemic mixtures, though enantiopure (S)-forms command premium pricing (>$2,500/kg) for high-end applications .
Comparative Analysis with Structural Analogs
| Compound | Bioactivity Comparison | Industrial Use |
|---|---|---|
| (S)-1-Octen-3-yl acetate | 2× longer pheromone activity vs. alcohol | Premium fragrances |
| 2-Octenal | Broader antimicrobial spectrum | Food preservatives |
| 1-Octen-3-one | Enhanced insect repellency (ED50 0.3 µM) | Agricultural formulations |
The acetic acid;(3S)-oct-1-en-3-ol complex shows unique advantages in controlled-release formulations due to its pH-dependent dissociation profile .
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